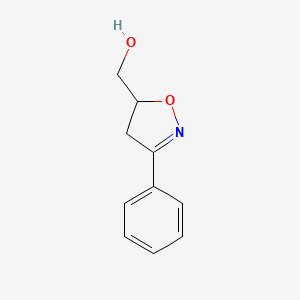
5-Fluoro-4-iodo-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-iodo-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H6FIO . It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodo-2-methylbenzaldehyde typically involves the iodination and fluorination of 2-methylbenzaldehyde. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Fluoro-4-iodo-2-methylbenzaldehyde can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of compounds like 5-Fluoro-4-azido-2-methylbenzaldehyde.
Oxidation: Formation of 5-Fluoro-4-iodo-2-methylbenzoic acid.
Reduction: Formation of 5-Fluoro-4-iodo-2-methylbenzyl alcohol
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-4-iodo-2-methylbenzaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The unique substitution pattern on the benzene ring can lead to compounds with specific biological activities.
Industry: In the material science industry, this compound can be used in the design of new functional materials, such as organic electronics or optoelectronics .
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-iodo-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The presence of electron-withdrawing groups (fluorine and iodine) on the benzene ring enhances its reactivity towards nucleophiles.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific bioactive derivatives synthesized from this compound .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methylbenzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
4-Iodo-2-methylbenzaldehyde: Lacks the fluorine substitution, affecting its electronic properties and reactivity.
2-Fluoro-4-iodobenzaldehyde: Similar substitution pattern but without the methyl group, leading to different steric and electronic effects.
Uniqueness: 5-Fluoro-4-iodo-2-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science .
Propriétés
Formule moléculaire |
C8H6FIO |
|---|---|
Poids moléculaire |
264.03 g/mol |
Nom IUPAC |
5-fluoro-4-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-4H,1H3 |
Clé InChI |
QCZREWHANZICFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C=O)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)


![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)

![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)



![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
